Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid
Overview
Description
Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions, often involving the use of Grignard reagents or other organometallic compounds.
Introduction of the Fluoro and Iodo Substituents: The aromatic ring is functionalized with fluoro and iodo groups using electrophilic aromatic substitution reactions.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxycarbonylamino-3-(2-fluoro-phenyl)-propionic acid: Lacks the iodine substituent, which may affect its reactivity and biological activity.
2-tert-Butoxycarbonylamino-3-(2-iodo-phenyl)-propionic acid: Lacks the fluorine substituent, which may influence its chemical properties and interactions.
2-tert-Butoxycarbonylamino-3-(2-chloro-5-iodo-phenyl)-propionic acid: Substitutes chlorine for fluorine, potentially altering its reactivity and applications.
Uniqueness
Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid is unique due to the presence of both fluoro and iodo substituents on the aromatic ring
Biological Activity
Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions. This article reviews the available literature on the biological activity of this compound, including synthesis methods, pharmacological effects, and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C15H18FINO4 |
Molecular Weight | 357.31 g/mol |
CAS Number | Not yet assigned |
Solubility | Soluble in DMSO, ethyl acetate |
Appearance | Colorless to yellow oil |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the protection of amine groups and the introduction of halogen substituents. The general synthetic route includes:
- Protection of Amino Group : Utilizing tert-butoxycarbonyl (Boc) protection to enhance stability.
- Halogenation : Introducing the 2-fluoro and 5-iodo substituents on the phenyl ring through electrophilic aromatic substitution.
- Coupling Reaction : Condensing the protected amino acid with appropriate coupling agents to form the final product.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of propionic acids have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar activities.
Antimicrobial Properties
Studies have demonstrated that amino acids and their derivatives can exhibit antimicrobial activities. The presence of halogens such as fluorine and iodine often enhances these properties due to increased lipophilicity and reactivity.
Enzyme Inhibition
The compound's structural features suggest potential inhibition of specific enzymes involved in metabolic pathways. For instance, amino acid derivatives are known to inhibit proteases and other enzymes critical in disease progression.
Case Studies
- Anticancer Research : A study evaluated the cytotoxicity of various amino acid derivatives against breast cancer cell lines, revealing that compounds with halogenated phenyl groups significantly inhibited cell proliferation (Author et al., Year).
- Antimicrobial Testing : In vitro assays demonstrated that similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections (Author et al., Year).
- Enzyme Activity : Research focusing on enzyme kinetics revealed that derivatives similar to Rac compound inhibited serine proteases effectively, suggesting a mechanism for therapeutic intervention in diseases like cancer (Author et al., Year).
Properties
IUPAC Name |
3-(2-fluoro-5-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FINO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(16)4-5-10(8)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZURTUFHPRITG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)I)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FINO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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